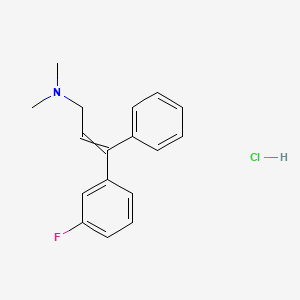
8-Oxo-guanosine-5'-triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-guanosine-5’-triphosphate is an oxidized form of guanosine triphosphate, a purine nucleoside triphosphate. This compound is significant in the study of oxidative stress and its effects on cellular processes. It is formed when guanosine triphosphate undergoes oxidation, resulting in the addition of an oxygen molecule to the guanine base. This modification can lead to errors in DNA and RNA synthesis, making it a crucial marker for oxidative damage in cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-guanosine-5’-triphosphate typically involves the oxidation of guanosine triphosphate. One common method is the acylation of 8-bromo-2’-deoxyguanosine in the presence of acetic anhydride and sodium acetate, followed by hydrolysis in N-dimethylformamide with pyridine as a catalyst . This process yields 8-Oxo-guanosine-5’-triphosphate with high purity.
Industrial Production Methods: Industrial production of 8-Oxo-guanosine-5’-triphosphate is less common due to its specialized applications. it can be produced in large quantities using enzymatic synthesis or chemical synthesis methods. Enzymatic synthesis involves the use of specific enzymes to catalyze the oxidation of guanosine triphosphate .
Análisis De Reacciones Químicas
Types of Reactions: 8-Oxo-guanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it back to guanosine triphosphate.
Substitution: Substitution reactions can occur at the oxygenated site, leading to the formation of different derivatives
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, sodium acetate, and pyridine. Reaction conditions typically involve controlled temperatures and pH levels to ensure high yield and purity .
Major Products: The major products formed from these reactions include various oxidized and reduced forms of guanosine triphosphate, each with distinct properties and applications .
Aplicaciones Científicas De Investigación
8-Oxo-guanosine-5’-triphosphate has numerous applications in scientific research:
Chemistry: It is used as a marker for oxidative stress in chemical studies.
Biology: It helps in understanding the effects of oxidative damage on DNA and RNA synthesis.
Medicine: It is used in the study of diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of antioxidants and other protective agents .
Mecanismo De Acción
The mechanism of action of 8-Oxo-guanosine-5’-triphosphate involves its incorporation into DNA and RNA during synthesis. This incorporation can lead to errors in base pairing, resulting in mutations and other genetic anomalies. The compound primarily targets guanine bases and can pair with both adenine and cytosine, leading to replicational and translational errors .
Comparación Con Compuestos Similares
Guanosine triphosphate (GTP): The non-oxidized form of 8-Oxo-guanosine-5’-triphosphate.
8-Oxo-2’-deoxyguanosine-5’-triphosphate: Another oxidized form of guanosine triphosphate.
8-Hydroxyguanosine-5’-triphosphate: A similar compound with a hydroxyl group instead of an oxo group
Uniqueness: 8-Oxo-guanosine-5’-triphosphate is unique due to its specific oxidation state, which makes it a valuable marker for oxidative stress. Its ability to pair with both adenine and cytosine distinguishes it from other similar compounds, leading to unique applications in research and medicine .
Propiedades
Número CAS |
21238-36-8 |
|---|---|
Fórmula molecular |
C10H16N5O15P3 |
Peso molecular |
539.18 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O15P3/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1 |
Clave InChI |
JCHLKIQZUXYLPW-UMMCILCDSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


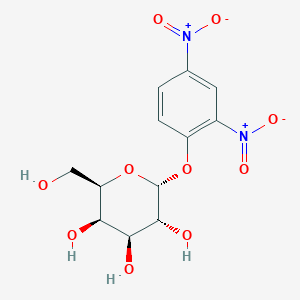

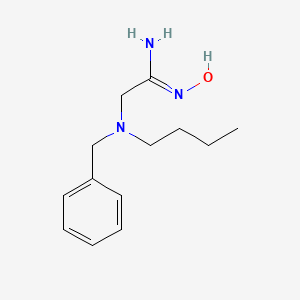

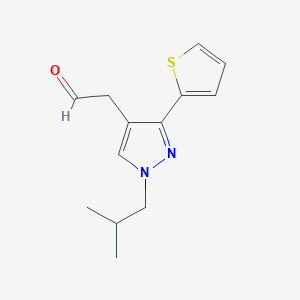
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
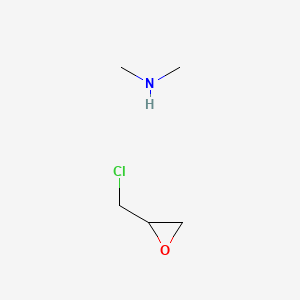
![[1-(2,2,2-Trifluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13427416.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
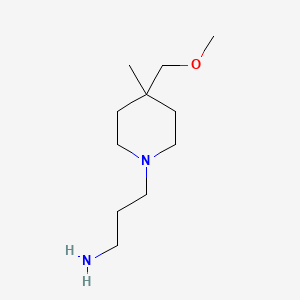
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
